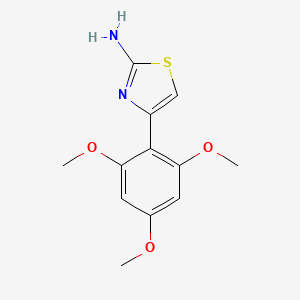![molecular formula C9H16O4 B8311960 Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate](/img/structure/B8311960.png)
Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyran ring attached to a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of a suitable precursor, such as ®-2-hydroxypropanoic acid, is protected using tetrahydropyran (THP) to form a tetrahydropyranyl ether.
Esterification: The protected intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the desired ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyranyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate depends on its specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or other molecular targets, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Methyl (2S)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate: The enantiomer of the compound , differing in the configuration at the chiral center.
Ethyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2R)-2-[(Tetrahydro-2H-furan-2-yl)oxy]propanoate: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Uniqueness: Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 2-(oxan-2-yloxy)propanoate |
InChI |
InChI=1S/C9H16O4/c1-7(9(10)11-2)13-8-5-3-4-6-12-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
BZXYLYNHOWEQIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


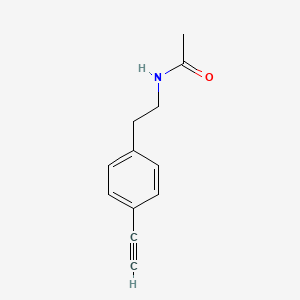
![2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol](/img/structure/B8311879.png)
![5,8-Dihydro-8-ethyl-2-methylthio-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8311882.png)
![3-Fluoro-7-methoxy-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8311887.png)
![[3-(5-Amino-3-cyclopentylpyrazol-1-yl)phenyl]acetic acid ethyl ester hydrochloride](/img/structure/B8311895.png)
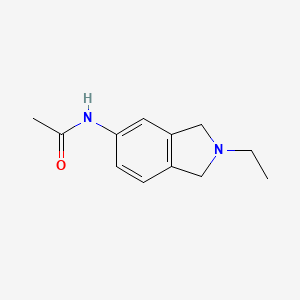

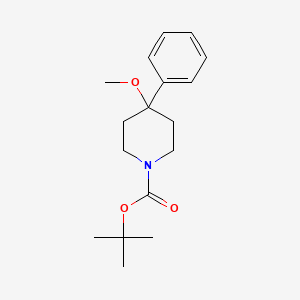
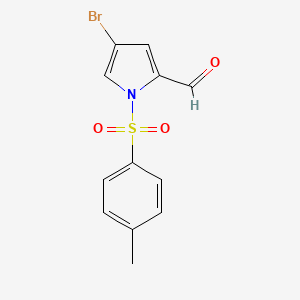
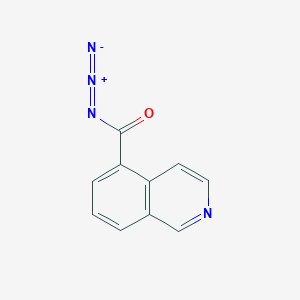
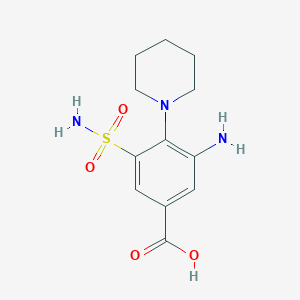
![2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester](/img/structure/B8311954.png)
![N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-[(2-hydroxyethyl)amino]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B8311972.png)
